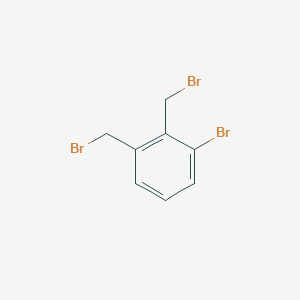

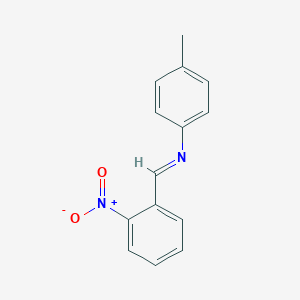

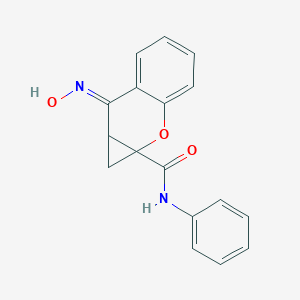

![molecular formula C12H13N3 B176227 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine CAS No. 131084-32-7](/img/structure/B176227.png)

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine” is a chemical compound. It is related to 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate, which is used in the treatment or prophylaxis of substance addiction or inflammation .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized from indole or 5-alkoxyindoles and N-substituted piperidin-4-ones in methanol in the presence of potassium hydroxide .

Molecular Structure Analysis

The molecular structure of related compounds has been studied. For instance, compound D2AAK1_3, a modification of the lead structure D2AAK1, was found to have a non-planar conformation .

Scientific Research Applications

Kinase Inhibition

The heterocyclic compound 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, similar to pyrazolo[3,4-b]pyridine, has potential applications in the design of kinase inhibitors. Kinase inhibitors are crucial in the treatment of various diseases, including cancer, due to their ability to modulate signal transduction pathways. The pyrazolo[3,4-b]pyridine scaffold, by analogy, has demonstrated versatility in binding to kinases in multiple modes, making it a foundational element for the development of selective kinase inhibitors. This adaptability is attributed to its ability to form a hydrogen bond donor-acceptor pair, common among kinase inhibitors, particularly at the hinge region of the enzyme. The pyrazolo[3,4-b]pyridine and related structures, by extension, are elaborated to form additional interactions in the kinase pocket, enhancing potency and selectivity (Wenglowsky, 2013).

Anti-inflammatory Activity

Compounds containing the tetrahydropyridinyl motif have been explored for their anti-inflammatory properties. Substituted tetrahydropyrimidine derivatives, for instance, have shown promising in vitro anti-inflammatory activity. These compounds were synthesized and characterized, revealing potent anti-inflammatory effects comparable to standard drugs. This suggests the potential of this compound and related structures in developing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Versatile Scaffold for Drug Discovery

The pyrrolidine ring, including structures incorporating the tetrahydropyridinyl moiety, is widely utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturated scaffold offers significant advantages, such as efficient exploration of pharmacophore space due to sp3-hybridization and contribution to the stereochemistry of molecules. This highlights the importance of this compound as a versatile building block in the design of novel biologically active compounds with potential selectivity and specificity for therapeutic targets (Li Petri et al., 2021).

Heterocyclic N-Oxide Derivatives

Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, have showcased a wide range of functionalities in organic synthesis, catalysis, and drug development. By extension, the incorporation of the tetrahydropyridinyl group into heterocyclic N-oxides could further enhance their utility in these fields, offering new avenues for the development of versatile synthetic intermediates and biologically significant compounds with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors such asGABA C receptors and Fibroblast Growth Factor Receptors (FGFRs) . These receptors play crucial roles in numerous biological processes, including cell proliferation, migration, and angiogenesis .

Mode of Action

For instance, some derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 . This inhibition could lead to a decrease in the activation of downstream signaling pathways, potentially impacting cell proliferation and migration .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of FGFRs can impact downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in regulating organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

The result of the compound’s action can vary depending on its targets and mode of action. For instance, inhibition of FGFRs can lead to a decrease in cell proliferation and migration, potentially impacting the progression of various types of tumors .

Properties

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9/h1-3,5,8,13,15H,4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZWZATUUDPCFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564420 |

Source

|

| Record name | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131084-32-7 |

Source

|

| Record name | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

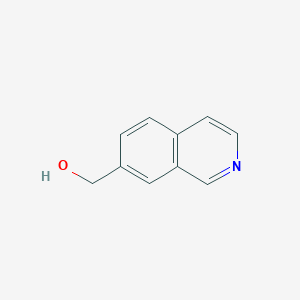

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)

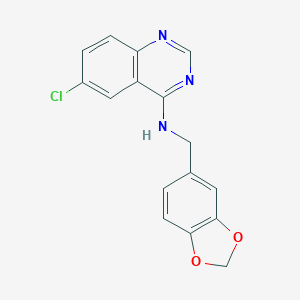

![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)